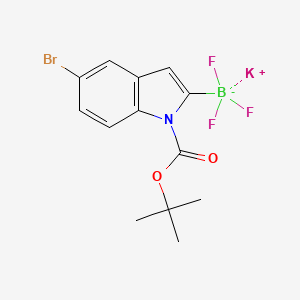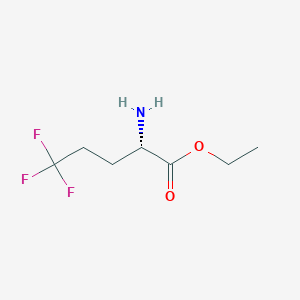
1-((2-Chloroethoxy)(phenyl)methyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro(methylphenyl)phenylmethoxy Ethane Ether can be synthesized through the reaction of 2-chloromethylphenylmethoxy with bromophenylethane . The specific reaction conditions, such as temperature, solvent, and catalysts, can be found in organic synthesis handbooks and related literature .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro(methylphenyl)phenylmethoxy Ethane Ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the specific reactions and reagents used. For example, substitution reactions may yield various substituted ethers, while oxidation reactions may produce corresponding ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-Chloro(methylphenyl)phenylmethoxy Ethane Ether has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro(methylphenyl)phenylmethoxy Ethane Ether is not well-documented. its structural similarity to diphenhydramine suggests it may interact with similar molecular targets, such as histamine receptors. Further research is needed to elucidate its specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenhydramine: A well-known antihistamine with a similar structure.
2-Chlorodiphenylmethane: Shares the chloro and phenyl groups but differs in the ether linkage.
Phenylmethoxyethane: Lacks the chloro and methylphenyl groups.
Eigenschaften
Molekularformel |
C16H17ClO |
|---|---|
Molekulargewicht |
260.76 g/mol |
IUPAC-Name |
1-[2-chloroethoxy(phenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
InChI-Schlüssel |
URQSCBUMDCEIEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)

![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)

